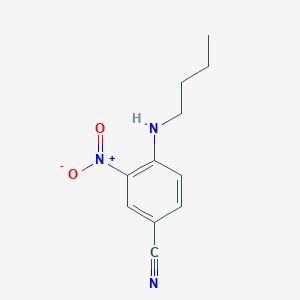

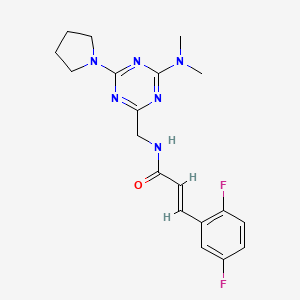

4-(Butylamino)-3-nitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

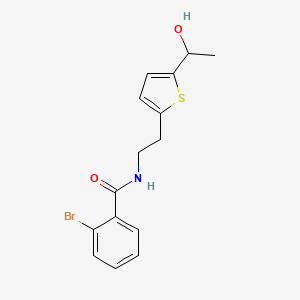

The compound “4-(Butylamino)-3-nitrobenzonitrile” likely belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety. It’s worth noting that the compound shares structural similarities with other local anesthetics such as benzocaine and tetracaine .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through sequential treatment of a starting compound with various reagents . For example, 2,4-difluoronitrobenzene was treated sequentially with butylamine and then piperazine to prepare a building block for forming a crystalline lattice .Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectral analysis . These techniques can provide information about the vibrational frequencies of the molecule, which can be used to infer its structure.科学的研究の応用

1. Thermal Properties and Phase Transitions

4-(Butylamino)-3-nitrobenzonitrile, as a nitrobenzonitrile derivative, has been studied for its thermophysical behavior. Differential scanning calorimetry revealed information about the heat capacities and phase transitions of nitrobenzonitriles, including measurements of enthalpies and entropies associated with these processes (Jiménez, Roux, Dávalos, & Temprado, 2002).

2. Chemical Reactivity and Catalysis

Research into the hydrogenation of nitrobenzonitriles, including this compound, highlights the significant role of the nitro group's position in chemical reactions. Using Raney nickel catalyst in different solvents, studies have shown how the positioning of substituents affects hydrogenation outcomes (Koprivova & Červený, 2008).

3. Quantum Chemical Analysis

The vibrational analysis of nitrobenzonitrile derivatives, including 4-chloro-3-nitrobenzonitrile, provides insights into the molecular structure through experimental and theoretical harmonic and anharmonic vibrational frequencies. This research contributes to understanding the electronic properties and reactivity of such compounds (Sert, Çırak, & Ucun, 2013).

4. Solubility and Solvent Interactions

The solubility of nitrobenzonitrile compounds in various solvent mixtures has been extensively studied. Such research is crucial for understanding the solubility behavior of these compounds in different chemical environments, aiding in the development of efficient synthesis and processing methods (Wanxin, Li, Wang, Fei, Chen, & Zhao, 2018).

5. Use as a MALDI Matrix

4-Hydroxy-3-nitrobenzonitrile has been identified as a general-purpose matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This highlights the potential of nitrobenzonitrile derivatives in the analysis of small organic molecules, peptides, and proteins, contributing significantly to analytical chemistry (Gu, Ma, Zhao, Qiu, & Xu, 2021).

6. Nonlinear Optical Properties

Studies on the structural, optical, and thermal properties of nitrobenzonitriles like 4-Nitrobenzonitrile have revealed their potential as high-efficiency nonlinear optical (NLO) materials. These properties are crucial for applications in photonics and optoelectronics (Bhuvaneswari, Prasad, & Prabhavathi, 2018).

作用機序

特性

IUPAC Name |

4-(butylamino)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-3-6-13-10-5-4-9(8-12)7-11(10)14(15)16/h4-5,7,13H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZCOPOIQUGTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2710951.png)

methanesulfonamide](/img/structure/B2710955.png)

![Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2710960.png)

![2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2710962.png)